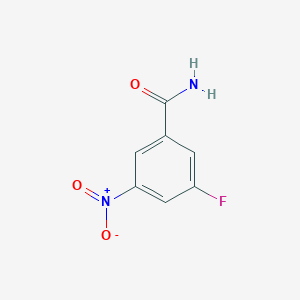

3-Fluoro-5-nitrobenzamide

Übersicht

Beschreibung

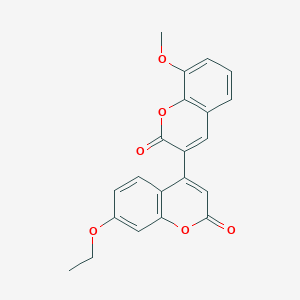

3-Fluoro-5-nitrobenzamide is a chemical compound with the linear formula C7H5FN2O3 . It is a powder at room temperature .

Molecular Structure Analysis

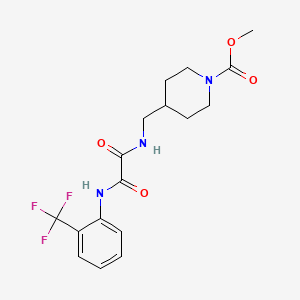

The molecular structure of 3-Fluoro-5-nitrobenzamide consists of a benzene ring substituted with a fluoro group at the 3rd position and a nitrobenzamide group at the 5th position . The InChI code for this compound is 1S/C7H5FN2O3/c8-5-1-4(7(9)11)2-6(3-5)10(12)13/h1-3H,(H2,9,11) .Physical And Chemical Properties Analysis

3-Fluoro-5-nitrobenzamide is a powder at room temperature . Its molecular weight is 184.13 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Wissenschaftliche Forschungsanwendungen

PET Imaging and σ Receptors

Research has shown that derivatives of 3-Fluoro-5-nitrobenzamide, like N-(N-Benzylpiperidin-4-yl)-2-[18F]fluorobenzamide, exhibit high affinity and selectivity to σ receptors. This has implications for PET imaging, as these compounds can potentially serve as effective ligands for σ receptor imaging in humans. Notably, a study by Shiue et al. (1997) demonstrated the potential of these compounds in PET imaging, highlighting their high uptake in various organs and selectivity to haloperidol-sensitive σ sites in rat brains (Shiue et al., 1997).

Synthesis and Characterization

The synthesis and characterization of compounds related to 3-Fluoro-5-nitrobenzamide have been a focus of several studies. For example, Xu et al. (2013) reported a concise synthesis of derivatives like 4-amino-2-fluoro-N-methyl-benzamide, demonstrating efficient methodologies for creating compounds with potential pharmaceutical applications (Xu et al., 2013).

Drug Development and Cancer Research

In the field of cancer research and drug development, derivatives of 3-Fluoro-5-nitrobenzamide have been evaluated for their potential as inhibitors of cancer cell proliferation. Thimmegowda et al. (2008) synthesized and characterized a series of trisubstituted benzimidazole derivatives, including those related to 3-Fluoro-5-nitrobenzamide, and evaluated their efficacy against breast cancer cell proliferation (Thimmegowda et al., 2008).

Photoregulated Drug Delivery

The use of 3-Fluoro-5-nitrobenzamide derivatives in photoregulated drug delivery systems has been explored. Agasti et al. (2009) developed a system where an anticancer drug was conjugated to gold nanoparticles through a photocleavable o-nitrobenzyl linkage, showcasing the potential of these compounds in targeted drug delivery (Agasti et al., 2009).

Safety and Hazards

Eigenschaften

IUPAC Name |

3-fluoro-5-nitrobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2O3/c8-5-1-4(7(9)11)2-6(3-5)10(12)13/h1-3H,(H2,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIQDJNUUWYCZFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1[N+](=O)[O-])F)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-5-nitrobenzamide | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]biphenyl-4-sulfonamide](/img/structure/B2798338.png)

![1,7-bis(3-hydroxypropyl)-9-methyl-3-phenyl-5,7,9-trihydro-4H-1,2,4-triazino[4, 3-h]purine-6,8-dione](/img/structure/B2798342.png)

![Methyl 4-(2-(2-(benzo[d][1,3]dioxole-5-carboxamido)thiazol-4-yl)acetamido)benzoate](/img/structure/B2798349.png)

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2798356.png)

![5-[1-(2,2-Difluoroethyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2798357.png)

![2-[(1-phenyl-1H-tetrazol-5-yl)thio]propanohydrazide](/img/structure/B2798361.png)